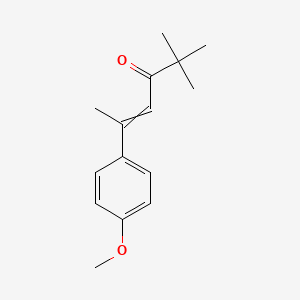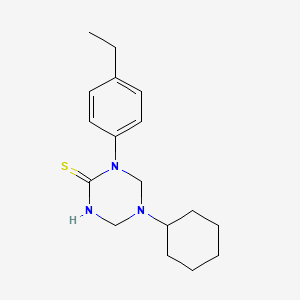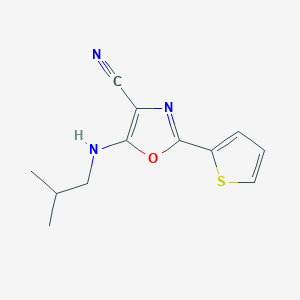
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with various conditions such as arthritis, gout, and menstrual cramps.
Mechanism of Action
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that are involved in the inflammatory response and cause pain and swelling. By inhibiting the activity of COX enzymes, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in inflammation and pain signaling. Additionally, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been found to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its mechanism of action is well understood. However, 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide also has some limitations for lab experiments. It has a relatively short half-life and may require frequent dosing. Additionally, it may have off-target effects that could complicate experimental results.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide. One area of interest is the development of new formulations that could improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and potential off-target effects.
Synthesis Methods
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide can be synthesized by reacting 2-chloro-4-nitrophenol with 3,4-difluoroaniline in the presence of a base such as potassium carbonate. The resulting nitro compound is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. Finally, the amine is acylated with 2-methylpropanoyl chloride to yield 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide has also been found to inhibit the production of nitric oxide, a molecule that is involved in inflammation and pain signaling.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF2NO2/c1-16(2,22-12-6-3-10(17)4-7-12)15(21)20-11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCFIIGTFQAXJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(3,4-difluorophenyl)-2-methylpropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)




![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)
![2-bromo-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798477.png)


![5-(3,4-dimethylphenyl)-N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5798517.png)

![1-phenyl-4-{3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanoyl}piperazine](/img/structure/B5798541.png)
![2-[3-(trifluoromethyl)phenyl]-3-(1,2,5-trimethyl-1H-pyrrol-3-yl)acrylonitrile](/img/structure/B5798545.png)
![1-[(3-ethoxy-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5798546.png)